(+)-JQ1 PA
Overview
Description
(+)-JQ1 PA is a clickable form of the bromodomain and extraterminal domain (BET) inhibitor (+)-JQ1.1 this compound binds to bromodomain-containing protein 4 (BRD4) and displaces it from Myc in a ChIP-qPCR assay. It reduces proliferation of MV4-11 cells (IC50 = 10.4 nM).
This compound is a clickable JQ1 for building PROTACs, which acts as a BET bromodomain inhibitor.
Biological Activity
(+)-JQ1 PA is a derivative of the BET (bromodomain and extra-terminal domain) inhibitor JQ1, designed as a click-activated compound that enhances the therapeutic potential of JQ1 by facilitating targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer models, and implications for therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET inhibitors like JQ1 and its derivatives disrupt the interaction between acetylated histones and BET proteins, leading to the downregulation of oncogenes such as c-MYC. This action results in altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis.
Key Mechanisms:
- Inhibition of Oncogenes : this compound disrupts super-enhancers associated with oncogenes, particularly c-MYC, which is pivotal in various malignancies.
- Induction of Apoptosis : By downregulating c-MYC, this compound promotes cell cycle arrest and apoptosis in cancer cells.
- Epigenetic Modulation : The compound modulates histone acetylation patterns, affecting transcriptional regulation across multiple pathways.
Biological Activity in Cancer Models
Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. Below are findings from several studies highlighting its effects:
Prostate Cancer
In prostate cancer models, this compound has been shown to inhibit cell growth while paradoxically promoting invasion and metastasis. This is attributed to the compound's ability to upregulate invasion-related genes through the inhibition of FOXA1, a known suppressor of invasion.
Rhabdomyosarcoma and Ewing Sarcoma
In pediatric cancer models, this compound demonstrated potent anti-tumor effects by inhibiting cell proliferation and reducing tumor vascularization.
Case Study 1: Prostate Cancer Metastasis
A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that while the compound inhibited cell growth at concentrations around 200 nM, it simultaneously activated multiple invasion pathways such as TGF-β signaling and epithelial-mesenchymal transition (EMT), leading to increased invasiveness.
Case Study 2: Neuroinflammation
Another study assessed the impact of JQ1 on neuroinflammation in mouse models. While it showed promise in reducing neuroinflammatory markers in non-transgenic mice, it exacerbated symptoms in R6/2 Huntington's disease mice, indicating a complex interaction with neurological pathways.
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCJWMPQYKVKU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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